Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, (E,E)-
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Overview
Description
DL-Ascofuranone is a synthetic compound known for its significant biological activities, including antitumor and antitrypanosomal properties. It is a derivative of ascofuranone, a natural antibiotic produced by various ascomycete fungi, such as Acremonium sclerotigenum . The compound has garnered attention for its potential therapeutic applications, particularly in treating diseases like African trypanosomiasis and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-ascofuranone involves a convergent strategy that includes the preparation of a terpenoid side chain with a furanone moiety, coupling this side chain with a protected phenol derivative, and subsequent deprotection to regenerate the hydroxyl groups . A short and efficient total synthesis of DL-ascofuranone has been achieved in seven steps starting from geranyl acetate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for scaling up production. The key steps involve the preparation of intermediates and their coupling under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: DL-Ascofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and cyclized analogs of DL-ascofuranone, which have been found to inhibit the growth of P388 leukemia cells .
Scientific Research Applications
DL-Ascofuranone has a wide range of scientific research applications:
Mechanism of Action
DL-Ascofuranone exerts its effects through multiple mechanisms:
Antitumor Activity: It induces cell cycle arrest, inhibits mitochondrial respiration, and suppresses angiogenesis.
Antitrypanosomal Activity: The compound inhibits the Trypanosoma brucei alternative oxidase, disrupting the parasite’s energy production and leading to its death.
Molecular Targets and Pathways: DL-Ascofuranone targets the mTOR complex 1 signaling pathway, affecting cell migration, invasion, and actin cytoskeleton organization.
Comparison with Similar Compounds
Ascochlorin: Another natural product with similar biological activities, including antitumor and antitrypanosomal properties.
Ilicicolin A: A compound with a similar structure and biosynthetic pathway, known for its antifungal and antitumor activities.
Uniqueness: DL-Ascofuranone stands out due to its potent inhibition of the Trypanosoma brucei alternative oxidase and its ability to induce cell cycle arrest in cancer cells. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic development .
Biological Activity
Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, commonly referred to as DL-Ascofuranone , is a synthetic compound with significant biological activities. This article delves into its various biological properties, including its antimicrobial effects, potential applications in cancer therapy, and insecticidal properties.
Molecular Information:
- Molecular Formula: C23H31ClO5
- Molar Mass: 422.94 g/mol
- CAS Number: 51759-79-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzaldehyde derivatives. The compound has demonstrated effectiveness against various bacterial strains, particularly in combination with traditional antibiotics.
Key Findings:
-
Antibacterial Effects:
- Benzaldehyde exhibited antibacterial activity against Staphylococcus aureus, reducing the minimum inhibitory concentration (MIC) of norfloxacin from 256 μg/mL to 128 μg/mL when used in conjunction with the antibiotic .
- It was also effective against Bacillus anthracis and Citrobacter youngae, with MIC values recorded at 8.0 mM and 10.0 mM respectively .
-
Mechanism of Action:
- The antibacterial action is attributed to the interaction of phenolic hydroxyls with the bacterial plasma membrane, leading to cell death through membrane disintegration and intracellular coagulation .
- Benzaldehyde was found not to inhibit efflux pumps but may influence other resistance mechanisms by altering bacterial permeability .
- Synergistic Effects:
Antitumor Activity
Benzaldehyde derivatives have been explored for their potential antitumor effects. DL-Ascofuranone has shown promise in inhibiting cancer cell growth through several mechanisms:
Mechanisms of Antitumor Activity:
-
Cell Cycle Arrest:
- Induces cell cycle arrest in cancer cells, preventing proliferation.
-
Inhibition of Mitochondrial Respiration:
- Disrupts energy production in cancer cells, leading to reduced viability.
-
Suppression of Angiogenesis:
- Inhibits the formation of new blood vessels that supply tumors.
Insecticidal Properties
Benzaldehyde has also been noted for its insecticidal activity against various insect species:
Toxicity Studies:
- Toxicity Against Insects:
Summary Table of Biological Activities
Biological Activity | Effectiveness | Mechanism/Notes |
---|---|---|
Antibacterial | Effective against multiple strains | Disrupts plasma membrane; enhances antibiotic efficacy |
Antitumor | Induces cell cycle arrest | Inhibits mitochondrial respiration; suppresses angiogenesis |
Insecticidal | High toxicity | Significant effects on various insect species |
Properties
CAS No. |
86832-77-1 |
---|---|
Molecular Formula |
C23H29ClO5 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-chloro-3-[(2E,6E)-7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+ |
InChI Key |
VGYPZLGWVQQOST-UAUIHIKDSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/C2CC(=O)C(O2)(C)C)O)C=O |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O |
Origin of Product |
United States |
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